molecular formula C16H12N2O2S3 B12557780 1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} CAS No. 143526-86-7

1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}

Cat. No.: B12557780
CAS No.: 143526-86-7
M. Wt: 360.5 g/mol
InChI Key: ADFKDCBLBUPQBN-UHFFFAOYSA-N
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Description

1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is an organic compound characterized by the presence of isocyanate and sulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} typically involves the reaction of 4-(isocyanatomethyl)benzene with sulfur-containing reagents. One common method is the reaction of 4-(isocyanatomethyl)benzene with sulfur dichloride in the presence of a base, such as triethylamine, to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The isocyanate groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alcohols, amines; reactions can be carried out at room temperature or under mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Urethanes, ureas.

Mechanism of Action

The mechanism of action of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} involves its reactivity with various nucleophiles and electrophiles. The isocyanate groups can react with nucleophiles to form stable adducts, while the sulfanyl groups can participate in redox reactions. These interactions can lead to the formation of complex structures with specific properties, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is unique due to the presence of both isocyanate and sulfanyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials with specific properties.

Properties

CAS No.

143526-86-7

Molecular Formula

C16H12N2O2S3

Molecular Weight

360.5 g/mol

IUPAC Name

1-(isocyanatomethylsulfanyl)-4-[4-(isocyanatomethylsulfanyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C16H12N2O2S3/c19-9-17-11-21-13-1-5-15(6-2-13)23-16-7-3-14(4-8-16)22-12-18-10-20/h1-8H,11-12H2

InChI Key

ADFKDCBLBUPQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCN=C=O)SC2=CC=C(C=C2)SCN=C=O

Origin of Product

United States

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